Nvp-bhs345

TOR signaling Chemical biology Yeast genetics

NVP-BHS345 (CAS 1798292-13-3) is a synthetic, ATP-competitive imidazoquinoline inhibitor that targets both Target of Rapamycin Complex 1 (TORC1) and Complex 2 (TORC2) in Saccharomyces cerevisiae. Originating from a chemicogenetic screen at Novartis, the compound was first identified by its ability to selectively enhance the sensitivity of sgs1Δ yeast mutants to replication stress agents such as hydroxyurea and camptothecin, and to confer synthetic lethality with the DNA break-inducing antibiotic Zeocin or ionizing radiation.

Molecular Formula C25H20N6O
Molecular Weight 420.48
Cat. No. B1193383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-bhs345
SynonymsNVPBHS345;  NVP BHS345;  NVPBHS 345;  NVP-BHS345
Molecular FormulaC25H20N6O
Molecular Weight420.48
Structural Identifiers
SMILESCC(C1=CC=C(N(C2=C3C=NC4=CC=C(C5=CN=CN=C5)C=C24)C(N3C)=O)C=C1)(C)C#N
InChIInChI=1S/C25H20N6O/c1-25(2,14-26)18-5-7-19(8-6-18)31-23-20-10-16(17-11-27-15-28-12-17)4-9-21(20)29-13-22(23)30(3)24(31)32/h4-13,15H,1-3H3
InChIKeyWFCPNAZSGVZANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-BHS345 for Research Procurement: An Imidazoquinoline Dual TORC1/TORC2 Inhibitor with Engineered Selectivity Applications


NVP-BHS345 (CAS 1798292-13-3) is a synthetic, ATP-competitive imidazoquinoline inhibitor that targets both Target of Rapamycin Complex 1 (TORC1) and Complex 2 (TORC2) in Saccharomyces cerevisiae . Originating from a chemicogenetic screen at Novartis, the compound was first identified by its ability to selectively enhance the sensitivity of sgs1Δ yeast mutants to replication stress agents such as hydroxyurea and camptothecin, and to confer synthetic lethality with the DNA break-inducing antibiotic Zeocin or ionizing radiation . Unlike the macrolide rapamycin which inhibits only TORC1, NVP-BHS345 binds the ATP pocket of the Tor kinase catalytic subunits, inhibiting both complexes with an IC50 of approximately 5 μM in yeast growth assays . This dual inhibition profile, combined with an engineered resistance mutation (TOR1-M2282T), enables researchers to achieve acute and specific chemical-genetic inhibition of TORC2 in vivo, a capability that has been foundational in dissecting TORC2-specific signaling pathways .

Dual TORC1/TORC2 inhibitor in yeast, enabling complete TOR network perturbation
Engineered chemical-genetic selectivity via TOR1-M2282T mutation for TORC2-specific studies
Synthetic lethality screening tool for DNA damage response and genome stability pathways

Why NVP-BHS345 Cannot Be Interchanged with Other TOR Kinase Inhibitors in Targeted Studies


The TOR signaling network is bifurcated into two functionally distinct complexes, and the choice of chemical probe directly dictates which branches can be resolved experimentally. Rapamycin and its analogs (rapalogs) are TORC1-selective and leave TORC2 activity intact, making them inappropriate for studies requiring dual or TORC2-specific inhibition . Other ATP-competitive TOR inhibitors such as Torin1, PP242, and AZD8055 are potent pan-TOR inhibitors in mammalian systems but lack the engineered genetic compatibility system (TOR1-M2282T/TOR2-M2286T resistance mutations) that allows NVP-BHS345 to be converted from a dual inhibitor into a highly specific TORC2-only probe in yeast . Even among structurally related imidazoquinolines, potency and selectivity differ dramatically: the close analog CMB4563 is approximately 15-fold more potent than NVP-BHS345 (IC50 0.3 µM vs. 5 µM in yeast growth assays), meaning they are not interchangeable in dose-response experiments without substantial protocol re-optimization . These factors make direct substitution without re-validation scientifically invalid.

Rapamycin
Inhibits only TORC1; cannot reproduce TORC2-dependent phenotypes or synthetic lethality, limiting direct replacement.
CMB4563
Lacks the engineered resistance mutation system; cannot be converted into a TORC2-specific probe, altering experimental outcomes.
Pan-TOR inhibitors
No compatible TOR1-M2282T genetic background; TORC2-only readouts are not achievable without confounding TORC1 effects.

Quantitative Differentiation of NVP-BHS345 for Laboratory Procurement Decisions


Potency Differential: NVP-BHS345 vs. Analog CMB4563 in Yeast Growth Inhibition Assays

NVP-BHS345 is approximately 15-fold less potent than its close structural analog CMB4563 in yeast growth inhibition assays. This potency difference is critical for experimental design, as the higher potency of CMB4563 may be advantageous for complete target engagement, while the lower potency of NVP-BHS345 allows for finer titration in dose-response studies and reduces off-target effects at intermediate concentrations .

Potency vs CMB4563
Head-to-head
IC50 5 µM (NVP-BHS345) vs 0.3 µM (CMB4563)
Supports dose-response titration range selection for partial TORC2 inhibition.
CMB4563 potency may shift concentration-response curves; re-optimization required if substituted.
TOR signaling Chemical biology Yeast genetics

Engineered Chemical-Genetic Selectivity: Converting NVP-BHS345 into a TORC2-Specific Inhibitor

The TOR1-M2282T (TOR1MT) mutation confers resistance to NVP-BHS345 inhibition of TORC1, while preserving sensitivity of TORC2. In TOR1MT strains, NVP-BHS345 treatment results in acute and specific loss of TORC2 activity only, as measured by Ypk1 phosphorylation at Thr-662, without affecting the TORC1 substrate Sch9 . This engineered selectivity is unique to the NVP-BHS345/TOR1MT system and has not been demonstrated for other TOR inhibitors such as CMB4563 or Torin1 in the same genetic background .

Engineered selectivity
Head-to-head
In TOR1MT strain, NVP-BHS345 inhibits TORC2 (Ypk1-P) without affecting TORC1 (Sch9-P). Rapamycin: TORC1-only in all strains.
Enables acute TORC2-specific pathway dissection without TORC1 interference.
Selectivity relies on TOR1-M2282T mutation; not observed in wild-type yeast.
Chemical genetics TORC2-specific inhibition Yeast model

Functional Consequence Differentiation: Synthetic Lethality with DNA Damage in Yeast

NVP-BHS345 exhibits strong synthetic lethality in combination with the DNA break-inducing antibiotic Zeocin or with ionizing radiation, an effect that is independent of strain background . This lethality correlates with rapid chromosome fragmentation that occurs specifically upon TORC2 inhibition, not TORC1 inhibition . In contrast, rapamycin, which inhibits only TORC1, does not produce this synthetic lethal phenotype, demonstrating that the TORC2-inhibitory activity of NVP-BHS345 is the essential driver of this functional outcome .

Synthetic lethality
Head-to-head
NVP-BHS345 + Zeocin: strong lethality with chromosome fragmentation. Rapamycin + Zeocin: no synthetic lethality.
Unique TORC2-dependent genome stability endpoint; not replicable by TORC1 inhibitors.
Requires Zeocin co-treatment; chromosome fragmentation confirmed by CHEF gel.
DNA damage response Synthetic lethality Genome stability

Optimal NVP-BHS345 Application Scenarios for Research Procurement Planning


Chemical-Genetic Dissection of TORC2-Specific Signaling in Yeast

In yeast strains harboring the TOR1-M2282T resistance mutation, NVP-BHS345 (at 10–15 μM) provides the only available method for acute, specific, and reversible inhibition of TORC2 without perturbing TORC1 activity . This enables time-resolved phosphoproteomic studies, kinetic analyses of actin polarization and endocytosis, and dissection of TORC2 effector pathways (e.g., Ypk1/Fpk1 signaling) that are inaccessible with rapamycin or other pan-TOR inhibitors.

Synthetic Lethality Screening in DNA Damage Response Research

NVP-BHS345 is uniquely suited for chemogenetic screens investigating genome stability, as it confers synthetic lethality with Zeocin and ionizing radiation specifically through TORC2 inhibition . This application is not achievable with TORC1-selective probes such as rapamycin, making NVP-BHS345 the required tool for identifying TORC2-dependent DNA repair pathways.

Dose-Response Studies Requiring a Wide Dynamic Range of TOR Inhibition

With an IC50 of 5 μM in yeast growth assays , NVP-BHS345 offers a broader usable concentration range for partial inhibition studies compared to the more potent analog CMB4563 (IC50 0.3 μM). This makes NVP-BHS345 preferable when researchers need to titrate TORC2 activity to intermediate levels rather than achieve complete inhibition.

Application
Selection Property
Validation Focus
Chemical-genetic TORC2 pathway dissection in yeast
Engineered TOR1-M2282T selectivity compatibility
Ypk1 phosphorylation endpoint without TORC1 confounding
Synthetic lethality screening with DNA damage
TORC2-dependent chromosome fragmentation phenotype
CHEF gel electrophoresis / H2A-S129 phosphorylation
Dose-response titration of TOR inhibition
Moderate IC50 for partial inhibition range
Growth curve response across concentration gradient
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